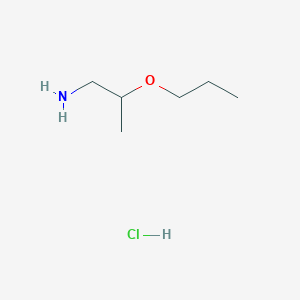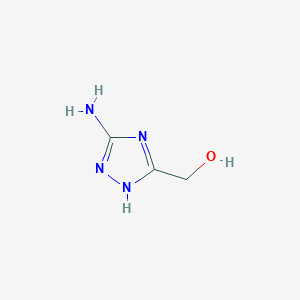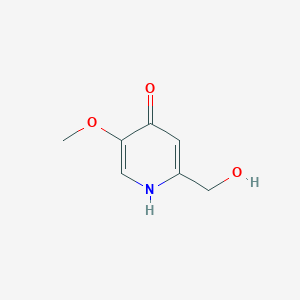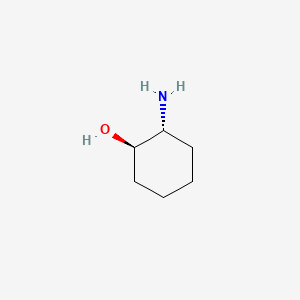
(2-Propoxypropyl)amine hydrochloride
Descripción general
Descripción
“(2-Propoxypropyl)amine hydrochloride” is a chemical compound with the CAS Number: 883533-22-0 . It has a molecular weight of 153.65 and its IUPAC name is 2-propoxypropan-1-amine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H15NO.ClH/c1-3-4-8-6(2)5-7;/h6H,3-5,7H2,1-2H3;1H . This indicates that the compound consists of a propoxypropyl group attached to an amine, along with a hydrochloride group. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 153.65 .Aplicaciones Científicas De Investigación
Chitosan Hydrogels for Drug Delivery
- A study by Karimi et al. (2018) explored the use of a multi-functional cross-linker in the creation of pH- and thermo-responsive chitosan hydrogels. These hydrogels demonstrated potential for targeted drug delivery, improving bioavailability and sustaining drug release.
Synthesis and Identification of Compounds
- Power et al. (2015) conducted a study on the synthesis and identification of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), highlighting the utility of (2-Propoxypropyl)amine hydrochloride in the synthesis of complex organic compounds. (Power et al., 2015)
Epoxy/Amine Resin Degradation Study
- The degradation of epoxy/amine resin was investigated under various conditions by Mailhot et al. (2005). This study provides insights into the stability and degradation mechanisms of such materials. (Mailhot et al., 2005)
Antineoplastic Agent Synthesis
- Pettit et al. (2003) reported on the synthesis and biological evaluation of an antineoplastic agent involving this compound. This research demonstrates its role in developing potential cancer treatments. (Pettit et al., 2003)
Chemoselective tert-Butoxycarbonylation
- Ouchi et al. (2002) utilized this compound for the chemoselective tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides. This method is significant for selective organic synthesis. (Ouchi et al., 2002)
Allylic Amine and C-cyclopropylalkylamine Syntheses
- Wipf et al. (2003) explored the synthesis of allylic amine and C-cyclopropylalkylamine, showcasing the versatility of this compound in generating important organic compounds. (Wipf et al., 2003)
Determination of Absolute Configuration of Secondary Amines
- Huang et al. (2002) developed a protocol for determining the absolute configuration of secondary amines, including those derived from this compound, which is crucial for understanding the stereochemistry of organic compounds. (Huang et al., 2002)
Polymeric Prodrugs Synthesis
- Babazadeh (2008) conducted research on the synthesis of vinyl ether type polymeric prodrugs, using this compound for controlled drug release applications. (Babazadeh, 2008)
Solubility Studies in Supercritical Carbon Dioxide
- Hezave et al. (2013) analyzed the solubility of fluoxetine hydrochloride in supercritical carbon dioxide, a study relevant to the pharmaceutical industry. (Hezave et al., 2013)
Functionalization of Polyesters
- Zhang et al. (2012) focused on the synthesis of polyesters bearing pendant amine groups, demonstrating the role of this compound in creating biodegradable polymers with potential biomedical applications. (Zhang et al., 2012)
Propiedades
IUPAC Name |
2-propoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-4-8-6(2)5-7;/h6H,3-5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBGWMZPZTZZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700635 | |
| Record name | 2-Propoxypropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883533-22-0 | |
| Record name | 2-Propoxypropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)











